3-Methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the piperidine class of organic compounds. It is characterized by a six-membered ring containing one nitrogen atom, which contributes to its unique properties and reactivity. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The compound can be sourced from various chemical suppliers and databases, including PubChem and the European Chemicals Agency. Its chemical identity is confirmed by its CAS number, which is 1255651-12-7, and it is widely referenced in scientific literature due to its significance in organic synthesis.
3-Methylpiperidine-3-carboxylic acid hydrochloride is classified as an amine and a carboxylic acid derivative. Its structural features allow it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 3-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the esterification of 3-methylpiperidine-3-carboxylic acid with methanol. This reaction is facilitated by a strong acid catalyst, such as hydrochloric acid, under reflux conditions to ensure complete conversion.
The molecular formula of 3-Methylpiperidine-3-carboxylic acid hydrochloride is C8H16ClNO2. The compound features a piperidine ring with a carboxylic acid group at the third position and a methyl group also at the third position, leading to its name.
3-Methylpiperidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions:
These reactions are often conducted under controlled conditions to optimize yields and selectivity. The choice of reagents and solvents can significantly influence the outcome of these transformations.
The mechanism of action for 3-Methylpiperidine-3-carboxylic acid hydrochloride primarily revolves around its role as an intermediate in synthetic pathways. Its structure allows it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
Research indicates that derivatives of this compound may influence neurological pathways, making them candidates for further pharmacological investigation.
Relevant analyses include assessments of stability under various pH levels and temperatures, which are critical for storage and application in laboratories.
3-Methylpiperidine-3-carboxylic acid hydrochloride has several important applications:
The construction of the piperidine core bearing a tertiary chiral center at C3 with a carboxylic acid substituent requires meticulous stereochemical control. Two predominant strategies have emerged: chiral pool exploitation and de novo ring formation. The chiral pool approach utilizes naturally occurring chiral molecules like amino acids or terpenes as starting materials to transfer chirality to the piperidine ring. For instance, L-proline derivatives undergo strategic C3-alkylation and ring expansion to install the 3-methyl-3-carboxylic acid motif while preserving enantiomeric integrity. This method typically delivers enantiomeric excess (ee) >95% but suffers from lengthy synthetic sequences [10].
In contrast, cyclization strategies offer more direct routes. Michael addition-cyclization sequences between acrolein derivatives and nitroalkanes generate racemic cis- and trans-3-methylpiperidine-3-carboxylic acid precursors. The stereochemical outcome depends critically on reaction conditions:
A comparative analysis of piperidine core synthesis methods reveals significant efficiency differences:
Table 1: Comparative Analysis of Piperidine Core Synthesis Methods
Methodology | Starting Material | Steps | Overall Yield | Stereoselectivity (dr/ee) | Key Limitation |
---|---|---|---|---|---|
Chiral Pool | L-Proline | 7-9 | 12-18% | >98% ee | Lengthy synthesis |
Michael Cyclization | Acrolein + 2-Nitropropane | 3-4 | 35-42% | dr 1.5:1 (cis:trans) | Moderate diastereoselectivity |
Reductive Amination | 1,5-Dicarbonyls | 2-3 | 55-65% | Racemic | No stereocontrol |
Asymmetric Hydrogenation | Enamides | 1 | 85-92% | 90-96% ee | Specialized catalysts required |
Recent advances employ asymmetric hydrogenation of enolizable enamides catalyzed by BisP-ligated iridium complexes. This method achieves up to 96% ee for the (R)-enantiomer in a single step under mild conditions (50 psi H₂, 25°C), representing a breakthrough in atom economy [4] [10]. Post-cyclization, the carboxylic acid functionality is installed via Arndt-Eistert homologation or controlled hydrolysis of cyano intermediates under acidic conditions (6M HCl, reflux), achieving >98% conversion without epimerization at the C3 chiral center [3] [10].
Conversion of the free base 3-methylpiperidine-3-carboxylic acid to its hydrochloride salt serves multiple purposes: enhanced crystallinity, improved stability, and reduced hygroscopicity. The protonation state critically impacts the compound's physicochemical properties and pharmaceutical applicability. Solvent selection dictates crystal morphology, particle size distribution, and stoichiometric consistency during salt formation.
Optimal solvent systems are determined by solubility differentials between the free base and hydrochloride salt:
Counterion exchange experiments reveal hydrochloride as superior to hydrobromide or sulfate salts in terms of crystallinity and hygroscopicity. Hydrochloride salts exhibit a sharp melting point at 180°C with decomposition, minimal weight loss under accelerated stability conditions (40°C/75% RH), and water solubility >500 mg/mL, facilitating biological testing [3] [5]. Crystallization kinetics studies demonstrate that:
Notably, salt formation must occur after all synthetic transformations since the carboxylic acid group participates in coordination with HCl, forming a zwitterionic structure that influences crystallization behavior. The hydrochloride salt of 1-methylpiperidine-3-carboxylic acid serves as a valuable analog here, exhibiting similar crystallization patterns with a defined melting point at 180°C [3] [5].
The tertiary stereocenter at C3 creates distinct chiral environments for the (R)- and (S)-enantiomers of 3-methylpiperidine-3-carboxylic acid hydrochloride, each possessing unique biological interactions. Asymmetric synthesis methodologies must deliver >99% ee for pharmaceutical applications. Two catalytic systems have demonstrated exceptional enantiocontrol:
Metal-catalyzed asymmetric hydrogenation employs chiral rhodium complexes with Josiphos-type ligands. Hydrogenation of the enolizable enamide precursor (Z)-3-methyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid at 80 bar H₂ pressure in methanol achieves:
The minor enantiomer can be recycled via dynamic kinetic resolution using Pseudomonas fluorescens lipase, which selectively acylates the (R)-enantiomer in the racemate, leaving the (S)-isomer for HCl salt formation [4].
Organocatalytic approaches leverage cinchona-derived phase-transfer catalysts for the enantioselective alkylation of N-diphenylmethylene glycine tert-butyl ester. Key process parameters include:
This method constructs the chiral center prior to ring closure, affording the (S)-3-methylpiperidine-3-carboxylic acid precursor in 92% ee, upgradable to >99% ee via diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid [10]. Enantiomeric excess analysis employs chiral HPLC (Chiralpak IC-3 column, 0.1% TFA in hexane/isopropanol 85:15) with UV detection at 210 nm, providing baseline separation of (R)- and (S)-enantiomers with retention times of 8.9 min and 11.2 min, respectively [4].
The zwitterionic nature of 3-methylpiperidine-3-carboxylic acid demands strategic protection during synthesis to prevent self-condensation and ensure regioselective transformations. Protecting group selection impacts overall yield, deprotection efficiency, and chiral integrity.
Carboxyl protection predominantly uses:
Amino protection strategies include:
Table 2: Protecting Group Efficiency in 3-Methylpiperidine-3-carboxylic Acid Synthesis
Protection Scheme | Amino PG | Carboxyl PG | Deprotection Yield | Racemization Risk | Compatibility with N-Methylation |
---|---|---|---|---|---|
Boc/OMe | Boc | Methyl | 92% | Low (<1%) | Excellent |
Cbz/Ot-Bu | Cbz | tert-Butyl | 89% | Low (<1%) | Poor |
Fmoc/OBzl | Fmoc | Benzyl | 85% | Moderate (3-5%) | Good |
Alloc/OMe | Alloc | Methyl | 90% | Low (<1%) | Excellent |
Orthogonal protection enables selective N-functionalization for analog synthesis. For example, Boc-protected 3-methylpiperidine-3-carboxylic acid methyl ester undergoes clean N-alkylation with methyl iodide (Cs₂CO₃, DMF, 60°C) without C3-epimerization. Subsequent Boc removal and HCl salt formation yields 1-methyl-3-methylpiperidine-3-carboxylic acid hydrochloride (CAS 19999-64-5) with >99% chemical purity and 98% enantiomeric excess when starting from enantiopure precursor [3] [5]. Tricyclic protection strategies using acid-labile tert-butyl esters combined with hydrogenolytically removable Cbz groups allow sequential deprotection for late-stage diversification, a crucial advantage for medicinal chemistry applications requiring structural variants.
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0